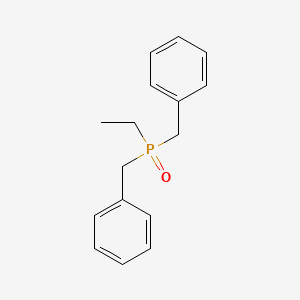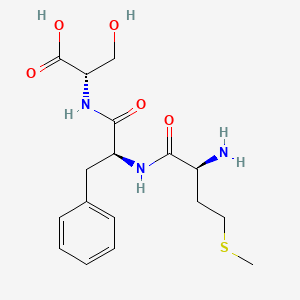
Met-Phe-Ser
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Met-Phe-Ser is a tripeptide composed of three amino acids: methionine, phenylalanine, and serine. Tripeptides like this compound are small protein fragments that play crucial roles in various biological processes. They are often studied for their potential therapeutic applications and their ability to form self-assembling structures.
準備方法
Synthetic Routes and Reaction Conditions
Met-Phe-Ser can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The typical steps include:
Coupling: The carboxyl group of the incoming amino acid is activated using reagents like HBTU or DIC and then coupled to the amine group of the growing peptide chain.
Deprotection: The protecting group on the amine of the newly added amino acid is removed using a reagent like TFA.
Cleavage: Once the peptide chain is complete, it is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale SPPS or recombinant DNA technology, where the peptide is produced in microorganisms engineered to express the desired peptide sequence.
化学反応の分析
Types of Reactions
Met-Phe-Ser can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds formed between cysteine residues can be reduced using agents like DTT or TCEP.
Substitution: The phenylalanine residue can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used for oxidizing methionine.
Reduction: DTT (dithiothreitol) or TCEP (tris(2-carboxyethyl)phosphine) are common reducing agents.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Methionine sulfoxide or methionine sulfone.
Reduction: Reduced peptide with free thiol groups.
Substitution: Halogenated phenylalanine derivatives.
科学的研究の応用
Met-Phe-Ser has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and signaling pathways.
Medicine: Explored for its potential therapeutic effects, including antioxidant and anti-inflammatory properties.
Industry: Utilized in the development of peptide-based materials and nanostructures.
作用機序
The mechanism of action of Met-Phe-Ser involves its interaction with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, modulating their activity. The methionine residue can act as an antioxidant, scavenging free radicals, while the phenylalanine and serine residues contribute to the peptide’s structural stability and biological activity.
類似化合物との比較
Similar Compounds
Phe-Phe: A dipeptide composed of two phenylalanine residues, known for its self-assembling properties.
Met-Phe: A dipeptide composed of methionine and phenylalanine, studied for its antioxidant activity.
Phe-Ser: A dipeptide composed of phenylalanine and serine, investigated for its role in protein interactions.
Uniqueness
Met-Phe-Ser is unique due to its combination of methionine, phenylalanine, and serine, which imparts distinct chemical and biological properties. The presence of methionine provides antioxidant capabilities, while phenylalanine and serine contribute to the peptide’s structural and functional diversity.
特性
CAS番号 |
484052-03-1 |
|---|---|
分子式 |
C17H25N3O5S |
分子量 |
383.5 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C17H25N3O5S/c1-26-8-7-12(18)15(22)19-13(9-11-5-3-2-4-6-11)16(23)20-14(10-21)17(24)25/h2-6,12-14,21H,7-10,18H2,1H3,(H,19,22)(H,20,23)(H,24,25)/t12-,13-,14-/m0/s1 |
InChIキー |
JQHYVIKEFYETEW-IHRRRGAJSA-N |
異性体SMILES |
CSCC[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CO)C(=O)O)N |
正規SMILES |
CSCCC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Trimethyl[(4-methylpent-1-en-3-yl)oxy]silane](/img/structure/B14239568.png)

![Bicyclo[2.2.2]octa-2,5,7-trien-2-amine](/img/structure/B14239585.png)
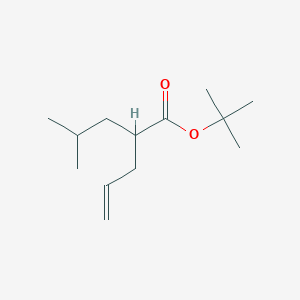
![6-Chloro-N-{5-[2-(cyclohexylamino)pyridin-4-yl]-4-(3-methylphenyl)-1,3-thiazol-2-yl}-N-methylpyridine-3-carboxamide](/img/structure/B14239599.png)
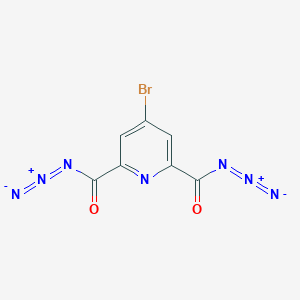

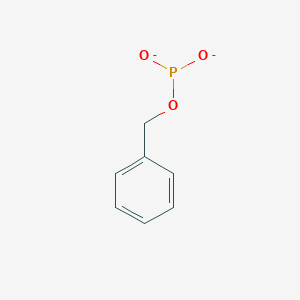
![D-Serine, O-(phenylmethyl)-N-[(phenylmethyl)sulfonyl]-](/img/structure/B14239623.png)
![Benzyl [(2S)-1-oxo-4-phenylbutan-2-yl]carbamate](/img/structure/B14239630.png)
![(2S)-2-[[(2S)-1-(3,5-dichlorophenyl)sulfonyl-2-methylpyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B14239635.png)
![N-{4-[2-(1-Acetylpiperidin-4-yl)-4-(3-chlorophenyl)-1,3-thiazol-5-yl]pyridin-2-yl}propanamide](/img/structure/B14239636.png)
